molecular formula C19H19FN2O5 B2486103 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 1396873-20-3

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2486103
CAS No.: 1396873-20-3
M. Wt: 374.368
InChI Key: AIEKDLMGHKLRQP-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that features a benzodioxole ring, a hydroxypropyl group, and a fluorophenyl group

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes

Mode of Action

Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may interact with its targets by binding to active sites, leading to changes in the targets’ function .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in cell division, it may affect the cell cycle and proliferation pathways . .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may have potential antitumor activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Interactions with other molecules might either enhance or inhibit the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Formation of the Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction with ethylenediamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the fluorophenyl ring.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar benzodioxole structure but different functional groups.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains a benzodioxole ring but has a carboxylic acid group instead of an amide.

    1-(1,3-Benzodioxol-5-yl)butan-2-one: Features a benzodioxole ring with a ketone group.

Uniqueness

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(4-fluorophenyl)methyl]ethanediamide is unique due to its combination of a benzodioxole ring, hydroxypropyl group, and fluorophenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5/c1-19(25,13-4-7-15-16(8-13)27-11-26-15)10-22-18(24)17(23)21-9-12-2-5-14(20)6-3-12/h2-8,25H,9-11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEKDLMGHKLRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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